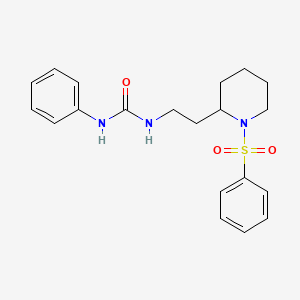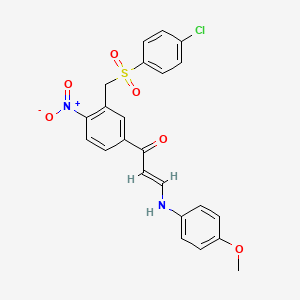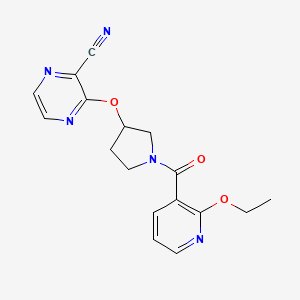![molecular formula C12H7BrFN3 B2748260 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1516874-64-8](/img/structure/B2748260.png)
6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” is a heterocyclic compound . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .
Synthesis Analysis
The synthesis of triazole compounds involves various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The biologically important 1,2,4-triazolo [1,5- a ]pyridines were readily synthesized from N - (pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The InChI key for this compound is PFKZKSHKBBUZKU-UHFFFAOYSA-N .Chemical Reactions Analysis
Triazolo [1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 198.02 . The compound is solid in form .科学的研究の応用
Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, including those similar to 6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine, have demonstrated notable herbicidal activity against a wide range of vegetation at low application rates. This suggests their potential use in agricultural settings for managing unwanted plant growth (Moran, 2003).
Antimicrobial Properties
Certain derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine , a close relative of the compound , have been synthesized and shown to possess significant in vitro antimicrobial properties against various strains of bacteria including Mycobacterium tuberculosis and gram-negative bacteria (Verbitskiy et al., 2016).
Anticancer Potential
Modifications of compounds structurally similar to This compound have demonstrated pronounced anticancer effects and reduced toxicity when orally administered. Substituting the acetamide group with alkylurea resulted in compounds retaining antiproliferative activity against cancer cell lines and inhibitory activity against PI3Ks and mTOR, with significantly reduced acute oral toxicity. This highlights their potential as effective anticancer agents (Wang et al., 2015).
Structural Applications in Crystal Engineering
Compounds from the triazolopyridine family, including variants of this compound, have been synthesized and structurally characterized, demonstrating their potential applications in crystal engineering. The crystal structures of these compounds provide valuable insights into their electronic and intermolecular interaction characteristics, which can be crucial for their pharmaceutical development and application in crystal engineering (El-Kurdi et al., 2021).
Safety and Hazards
将来の方向性
The future directions for “6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine” could involve its use as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter . Additionally, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-12(16-17(11)7-9)8-1-4-10(14)5-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBOVHXUHZRLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)

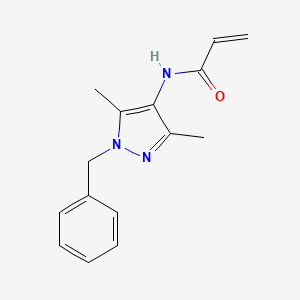
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]naphthalene-1-sulfonamide](/img/structure/B2748181.png)



![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)

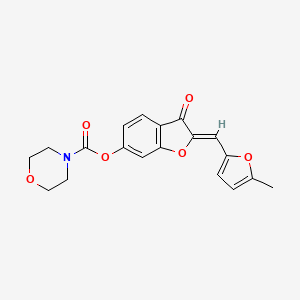
![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
